tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate
Description
tert-Butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate is a carbamate-protected amine derivative widely employed as a synthetic intermediate in pharmaceutical and organic chemistry. Its structure comprises a tert-butyl carbamate group (-NHCOO-tBu) attached to an ethylamine backbone bearing a 4-methylphenyl (p-tolyl) substituent (Fig. 1). This compound is critical in multi-step syntheses, particularly for constructing bioactive molecules, due to its stability under diverse reaction conditions and ease of deprotection .
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-5-7-11(8-6-10)12(15)9-16-13(17)18-14(2,3)4/h5-8,12H,9,15H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAGTFDDCAQYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-(4-methylphenyl)ethylamine. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its stability and reactivity make it an ideal candidate for various biochemical assays .
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents, particularly in the field of cancer research .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its properties contribute to the development of high-performance products .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Physicochemical Properties
Substituents significantly influence molecular weight, polarity, and solubility (Table 2):
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Predicted Boiling Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| 4-CH₃ derivative | ~263.35 | ~1.10 | ~380 | 2.5 |
| 4-OCH₃ derivative | ~279.35 | ~1.12 | ~395 | 1.8 |
| 4-Cl derivative | 270.76 | 1.25 | 400 | 3.0 |
| 4-Br derivative | 315.21 | 1.45 | 410 | 3.2 |
| 4-F, 3-CH₃ derivative | 268.33 | 1.108 | 390.5 | 2.7 |
Key Trends :
- Halogenated Derivatives : Chloro and bromo groups increase molecular weight and lipophilicity (higher LogP), enhancing membrane permeability but reducing aqueous solubility .
- Methoxy Group : The 4-OCH₃ analog shows lower LogP (1.8) due to its electron-donating nature, improving solubility in polar solvents .
Biological Activity
Tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate is a compound of interest in medicinal chemistry and biological research. Its structure, which includes a tert-butyl group, an amino group, and a carbamate moiety, allows for significant interactions with biological targets. This article reviews the biological activity of this compound, its mechanisms of action, and its potential applications in therapeutic contexts.
Chemical Structure and Properties
- Chemical Formula : C12H17N2O2
- Molecular Weight : 221.28 g/mol
- CAS Number : 122734-32-1
The compound's structure enables it to participate in various chemical reactions and biological interactions, making it a versatile building block in organic synthesis and drug development.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the hydrophobic tert-butyl group enhances binding affinity through van der Waals interactions. These characteristics allow the compound to modulate enzyme activity and receptor signaling pathways effectively.
Enzyme Interactions
Research has shown that this compound can interact with various enzymes, influencing their catalytic activities. For instance, it has been evaluated for its potential to act as a reversible inhibitor for certain proteases and kinases, which are critical in many cellular processes.
Cytotoxicity Studies
The compound has demonstrated varying degrees of cytotoxicity against different cancer cell lines. In vitro studies indicate that derivatives of this compound exhibit selective cytotoxic effects on tumor cells while sparing normal cells. The following table summarizes some findings:
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| HeLa (cervical) | 15 | Moderate cytotoxicity |
| MCF7 (breast) | 10 | High selectivity for cancer cells |
| A549 (lung) | 20 | Lower sensitivity |
Study on Anticancer Activity
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The study found that specific modifications to the aromatic ring significantly enhanced the compounds' ability to induce apoptosis in cancer cells via mitochondrial pathways .
Therapeutic Potential in Antibiotic Development
Another notable application involves the use of this compound as an intermediate in the synthesis of cephalosporin antibiotics. Its structural properties facilitate modifications that lead to compounds with potent antibacterial activity against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
